molecular formula C22H19LiO13 B13124876 lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate

lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate

Cat. No.: B13124876
M. Wt: 498.3 g/mol
InChI Key: HOMSROTYBUUQNI-FJASXRKZSA-M
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Description

Lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate typically involves multi-step organic synthesis. The process begins with the preparation of the anthracene core, followed by the introduction of hydroxyl, carboxyl, and oxane groups through various chemical reactions. Key steps include:

    Formation of the Anthracene Core: This involves the cyclization of appropriate precursors under high-temperature conditions.

    Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide or osmium tetroxide.

    Carboxylation: Carboxyl groups are introduced through reactions with carbon dioxide or carboxylating agents.

    Oxane Ring Formation: The oxane ring is formed through glycosylation reactions involving sugar derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential as antioxidants and enzyme inhibitors. The hydroxyl groups play a crucial role in these biological activities.

Medicine

Medicinally, derivatives of this compound are explored for their anti-cancer and anti-inflammatory properties. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

Industrially, the compound can be used in the development of dyes, pigments, and other materials due to its stable anthracene core and reactive functional groups.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups facilitate binding to active sites, while the anthracene core provides structural stability. Pathways involved include oxidative stress modulation and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: Shares the anthracene core but lacks the additional hydroxyl and carboxyl groups.

    Hydroxyanthracene Derivatives: Compounds like 1,8-dihydroxyanthracene have similar hydroxylation patterns but differ in substitution positions.

    Carboxyanthracenes: Compounds with carboxyl groups at different positions on the anthracene core.

Uniqueness

Lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H19LiO13

Molecular Weight

498.3 g/mol

IUPAC Name

lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate

InChI

InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7-,14-,19+,20-,21+;/m1./s1

InChI Key

HOMSROTYBUUQNI-FJASXRKZSA-M

Isomeric SMILES

[Li+].CC1=C2C(=CC(=C1C(=O)O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

[Li+].CC1=C2C(=CC(=C1C(=O)O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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